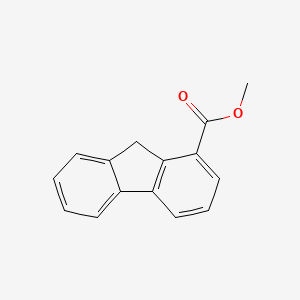

Methyl 9h-fluorene-1-carboxylate

説明

The exact mass of the compound Methyl 9h-fluorene-1-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 9h-fluorene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 9h-fluorene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 9H-fluorene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-17-15(16)13-8-4-7-12-11-6-3-2-5-10(11)9-14(12)13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFYBTQAVHTRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292056 | |

| Record name | methyl 9h-fluorene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28314-01-4 | |

| Record name | NSC80169 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 9h-fluorene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl 9H-fluorene-1-carboxylate: A Comprehensive Physicochemical Profile for the Research Scientist

This technical guide provides a detailed examination of the physicochemical properties of Methyl 9H-fluorene-1-carboxylate (CAS No. 789-24-2), a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical data and practical insights to facilitate its effective use in the laboratory.

Chemical Identity and Molecular Structure

Methyl 9H-fluorene-1-carboxylate is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of a methyl carboxylate group at the 1-position significantly influences its electronic and steric properties, making it a valuable synthon for more complex molecular architectures.

Molecular Formula: C₁₅H₁₂O₂

Molecular Weight: 224.26 g/mol

SMILES: COC(=O)c1cccc2c1-c3ccccc3C2

InChI Key: ZKBIXWHVYNFHPU-UHFFFAOYSA-N

A fundamental understanding of the molecule's structure is paramount. The planar fluorenyl core, combined with the ester functionality, dictates its reactivity and intermolecular interactions. The workflow for its characterization is outlined below.

Figure 1: A generalized workflow for the structural confirmation of Methyl 9H-fluorene-1-carboxylate.

Tabulated Physicochemical Properties

The following table summarizes the key physicochemical properties of Methyl 9H-fluorene-1-carboxylate. This data is a compilation from various sources and provides a quick reference for experimental design.

| Property | Value | Source |

| Melting Point | 85-88 °C | |

| Boiling Point | 374.5±15.0 °C at 760 mmHg (Predicted) | |

| Density | 1.2±0.1 g/cm³ (Predicted) | |

| pKa (Most Acidic) | 12.89±0.43 (Predicted) | |

| LogP | 3.52 (Predicted) | |

| Molar Refractivity | 67.0±0.3 cm³ (Predicted) | |

| Flash Point | 154.5±14.8 °C (Predicted) | |

| Enthalpy of Vaporization | 61.0±3.0 kJ/mol (Predicted) | |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C (Predicted) |

Note: Many of the listed properties are predicted values from computational models. While these provide excellent estimations, experimental verification is always recommended for critical applications.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. For Methyl 9H-fluorene-1-carboxylate, both ¹H and ¹³C NMR are crucial.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the fluorene ring system, the methylene protons at the 9-position, and the methyl protons of the ester group. The chemical shifts and coupling patterns provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester and the various aromatic and aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. Key vibrational frequencies for Methyl 9H-fluorene-1-carboxylate include:

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1700 cm⁻¹.

-

C-O Stretch (Ester): A characteristic band will appear in the 1300-1000 cm⁻¹ region.

-

C-H Stretch (Aromatic): Signals will be observed above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals for the methylene and methyl groups will appear below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 9H-fluorene-1-carboxylate, the molecular ion peak (M⁺) would be expected at m/z 224.26. Analysis of the fragmentation pattern can further confirm the structure.

Figure 2: The logical flow for the analytical characterization of Methyl 9H-fluorene-1-carboxylate.

Solubility and Partition Coefficient

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to its largely nonpolar fluorenyl core, Methyl 9H-fluorene-1-carboxylate is expected to have low aqueous solubility. It is likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Experimental Protocol for Solubility Determination:

-

Preparation of Saturated Solutions: Add an excess amount of Methyl 9H-fluorene-1-carboxylate to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in units of mg/mL or µM.

Partition Coefficient (LogP)

The partition coefficient (LogP), typically measured between octanol and water, is a key indicator of a compound's lipophilicity. The predicted LogP of 3.52 suggests that Methyl 9H-fluorene-1-carboxylate is a lipophilic molecule, which has implications for its ability to cross biological membranes.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Preparation: Prepare a solution of Methyl 9H-fluorene-1-carboxylate in either water-saturated octanol or octanol-saturated water.

-

Partitioning: Mix equal volumes of the octanol and aqueous phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

Chemical Stability and Reactivity

The stability of a compound under various conditions is crucial for its handling, storage, and formulation.

-

Hydrolytic Stability: The ester functionality of Methyl 9H-fluorene-1-carboxylate is susceptible to hydrolysis under both acidic and basic conditions, yielding 9H-fluorene-1-carboxylic acid and methanol. The rate of hydrolysis will be dependent on pH and temperature.

-

Oxidative Stability: The fluorene ring system is generally stable to oxidation, but the methylene bridge at the 9-position can be a site of oxidation under certain conditions.

-

Photostability: Polycyclic aromatic hydrocarbons can be sensitive to light. It is advisable to store Methyl 9H-fluorene-1-carboxylate protected from light to prevent potential photodegradation.

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical properties of Methyl 9H-fluorene-1-carboxylate. The combination of predicted data and outlined experimental protocols offers a robust framework for scientists working with this compound. A thorough understanding of its solubility, stability, and spectroscopic characteristics is fundamental to its successful application in research and development.

References

-

Methyl 9H-fluorene-1-carboxylate | C15H12O2. PubChem. [Link]

A Guide to the Spectroscopic Characterization of Methyl 9H-fluorene-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The direct, experimentally verified spectroscopic data for Methyl 9H-fluorene-1-carboxylate is not extensively available in public-access databases. This guide has been constructed to provide a robust framework for its characterization by leveraging data from its close structural isomer, Methyl 9H-fluorene-9-carboxylate, and its parent carboxylic acid, 9H-fluorene-1-carboxylic acid. This approach allows for a detailed exploration of the spectroscopic signatures expected for the target molecule, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

Methyl 9H-fluorene-1-carboxylate is a derivative of fluorene, a polycyclic aromatic hydrocarbon that forms the core of various functional materials and pharmaceutical compounds[1]. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and are indispensable in synthetic and medicinal chemistry. This guide offers a comprehensive overview of the expected spectroscopic data for Methyl 9H-fluorene-1-carboxylate and the methodologies for their interpretation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum of Methyl 9H-fluorene-1-carboxylate

For Methyl 9H-fluorene-1-carboxylate, we would anticipate:

-

Aromatic Protons (7H): These would appear in the downfield region, typically between 7.0 and 8.5 ppm. The proton on the carbon adjacent to the carboxylate group (C2) would be the most deshielded. The complex splitting patterns would arise from spin-spin coupling between adjacent protons.

-

Methylene Protons (2H at C9): These protons would likely appear as a singlet around 4.0 ppm.

-

Methyl Protons (3H): The methyl group of the ester would be a sharp singlet, expected to be in the range of 3.8-4.0 ppm.

¹H NMR Data for Methyl 9H-fluorene-9-carboxylate (Isomer)

As a point of comparison, the reported ¹H NMR data for the 9-carboxylate isomer provides a useful reference.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic | 7.20 - 7.90 | Multiplet | 8H |

| Methine (C9-H) | 5.10 | Singlet | 1H |

| Methyl | 3.65 | Singlet | 3H |

Data sourced from publicly available information for the 9-carboxylate isomer.

Predicted ¹³C NMR Spectrum of Methyl 9H-fluorene-1-carboxylate

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.

Expected signals for Methyl 9H-fluorene-1-carboxylate:

-

Carbonyl Carbon (C=O): This would be the most downfield signal, typically in the range of 165-175 ppm.

-

Aromatic Carbons (12 C): These would appear between 120 and 150 ppm. The carbon bearing the carboxylate group (C1) would be significantly shifted.

-

Methylene Carbon (C9): Expected around 37 ppm.

-

Methyl Carbon: The ester methyl carbon would be found upfield, around 52 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands for Methyl 9H-fluorene-1-carboxylate

The IR spectrum of Methyl 9H-fluorene-1-carboxylate is expected to be dominated by the stretching vibrations of the carbonyl group and the aromatic C-H and C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C-O (Ester) | 1200 - 1300 | Strong |

| Aromatic C-H (stretch) | 3000 - 3100 | Medium |

| Aliphatic C-H (stretch) | 2850 - 3000 | Medium |

| Aromatic C=C (stretch) | 1450 - 1600 | Medium to Weak |

IR Data for 9H-fluorene-1-carboxylic acid

The IR spectrum of the parent acid provides a good reference, with the key difference being the broad O-H stretch of the carboxylic acid, which would be absent in the methyl ester. The C=O stretch would also be at a slightly lower wavenumber in the carboxylic acid.

An FTIR spectrum for 9H-fluorene-1-carboxylic acid is available and shows characteristic absorptions for the carboxylic acid functional group and the aromatic rings[2].

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

ATR-FTIR Analysis Workflow

Sources

Solvation Dynamics and Physicochemical Profiling of Methyl 9H-fluorene-1-carboxylate

An In-Depth Technical Whitepaper for Chemical Synthesis and Pharmaceutical Development

Executive Summary

Methyl 9H-fluorene-1-carboxylate (CAS: 28314-01-4) is a highly specialized organic intermediate characterized by a rigid, planar fluorene backbone and a functional carboxylate ester at the 1-position [1]. In drug discovery and advanced materials science, understanding the solubility profile of this compound is not merely a matter of convenience—it is a critical parameter that dictates reaction kinetics, purification strategies (such as recrystallization), and the design of analytical workflows.

This whitepaper provides a rigorous examination of the solubility of Methyl 9H-fluorene-1-carboxylate in various organic solvents. By bridging thermodynamic theory with empirical methodologies, this guide equips researchers with the mechanistic insights and standardized protocols necessary to optimize their synthetic and analytical processes.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of Methyl 9H-fluorene-1-carboxylate, one must first deconstruct its molecular architecture. The molecule presents a distinct dual-nature:

-

The Fluorene Core: A bulky, highly conjugated, and hydrophobic bicyclic aromatic system. This region is dominated by strong π−π stacking interactions in the solid state and relies heavily on dispersion forces ( δD in the Hansen Solubility Parameter framework) for solvation [4].

-

The Methyl Ester Moiety: A polar, hydrogen-bond-accepting functional group. This introduces dipole-dipole interactions ( δP ) and limited hydrogen-bonding capabilities ( δH ).

The Thermodynamic Cycle of Dissolution

For the compound to dissolve, the free energy of solution ( ΔGsoln ) must be negative. The solvent must provide enough solvation energy ( ΔHsolv ) to overcome the high lattice energy ( ΔHlat ) holding the planar fluorene molecules together in the crystal lattice.

Thermodynamic cycle governing the dissolution of the fluorene derivative.

Because the fluorene core is highly lipophilic, the compound exhibits its highest solubility in organic solvents that can match its dispersion forces while accommodating the mild polarity of the ester group [1]. Conversely, in aqueous media, the energy required to cavitate the hydrogen-bonded water network to fit the bulky fluorene ring far exceeds the minimal enthalpic gain from hydrogen bonding with the single ester group, rendering it practically insoluble [2].

Organic Solvent Selection Matrix

Based on the physicochemical properties of Methyl 9H-fluorene-1-carboxylate, we can categorize its solubility across different solvent classes. This matrix serves as a predictive tool for selecting reaction media or mobile phases for chromatography.

Table 1: Solubility Profile of Methyl 9H-fluorene-1-carboxylate in Common Solvents

| Solvent | Classification | Dielectric Constant (ε) | Solubility Descriptor | Mechanistic Rationale |

| Dichloromethane (DCM) | Polar Aprotic (Halogenated) | 8.9 | Highly Soluble | Strong dispersion forces perfectly align with the fluorene core's lipophilicity. |

| Acetone | Polar Aprotic | 20.7 | Soluble | Favorable dipole-dipole interactions with the ester moiety facilitate solvation. |

| Ethanol | Polar Protic | 24.5 | Moderately Soluble | H-bonding with the ester oxygen occurs, but is sterically hindered by the bulky aromatic core. |

| Hexane | Non-Polar | 1.9 | Sparingly Soluble | Lacks the dipole interactions necessary to solvate the ester; relies solely on weak van der Waals forces. |

| Water | Highly Polar Protic | 80.1 | Practically Insoluble | High cohesive energy of water rejects the hydrophobic aromatic system. |

Data synthesized from general fluorene derivative solubility behaviors and specific compound safety/property data [1][2].

Standardized Protocol: Equilibrium Solubility Determination

While predictive matrices are useful, exact quantitative solubility data is often required for precise pharmacokinetic modeling or reaction scaling. The industry standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method [3].

The following protocol is designed as a self-validating system. It controls for temperature fluctuations (which exponentially affect solubility limits) and utilizes high-performance liquid chromatography (HPLC) to prevent false positives caused by sub-visible colloidal suspensions.

Materials Required

-

Methyl 9H-fluorene-1-carboxylate (High purity, >98%)

-

Target organic solvents (HPLC grade)

-

Thermostatic orbital shaker

-

0.45 µm PTFE syringe filters (PTFE is chosen for its broad chemical compatibility with organic solvents)

-

HPLC system with UV-Vis detector

Step-by-Step Methodology

-

Preparation of the Saturated Suspension:

-

Weigh an excess amount of Methyl 9H-fluorene-1-carboxylate (e.g., 50 mg) into a 5 mL amber glass vial. Causality: An excess of solid ensures that the solvent reaches its absolute thermodynamic saturation point, leaving undissolved solute in equilibrium with the dissolved fraction.

-

-

Solvent Addition & Equilibration:

-

Add 2.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C and agitate at 200 RPM for 24 to 48 hours. Causality: Precise temperature control is mandatory because the enthalpy of solution ( ΔHsoln ) dictates that solubility changes with temperature. 24-48 hours ensures the kinetic dissolution process reaches thermodynamic equilibrium [3].

-

-

Phase Separation:

-

Remove the vial and allow it to stand vertically for 1 hour to let large particulates settle.

-

Extract 1.0 mL of the supernatant using a glass syringe and pass it through a 0.45 µm PTFE filter into a clean HPLC vial. Causality: Filtration removes micro-particulates. If unfiltered, solid particles will dissolve in the HPLC mobile phase, artificially inflating the calculated solubility.

-

-

Quantitative Analysis (HPLC-UV):

-

Dilute the filtered aliquot appropriately with the HPLC mobile phase (e.g., Acetonitrile/Water) to ensure the concentration falls within the linear range of your calibration curve.

-

Analyze via HPLC-UV (monitoring at the λmax of the fluorene chromophore, typically around 260-280 nm).

-

Calculate the exact concentration using a pre-established multi-point calibration curve of the compound.

-

Standardized shake-flask methodology for equilibrium solubility determination.

Conclusion and Best Practices

Methyl 9H-fluorene-1-carboxylate exhibits a solubility profile heavily biased toward polar aprotic and halogenated organic solvents, driven by the strong dispersion forces of its fluorene core and the dipole interactions of its ester group.

Key Takeaways for the Bench Scientist:

-

For Reaction Media: Dichloromethane (DCM) and Acetone are premier choices for homogeneous catalytic reactions or nucleophilic substitutions involving this compound due to their high solubilizing power.

-

For Purification: The compound's moderate solubility in alcohols (like Ethanol) makes them excellent candidates for anti-solvents in recrystallization workflows. Dissolving the compound in a minimal amount of hot acetone and slowly adding cold ethanol will yield high-purity crystals.

-

For Analytical Consistency: Always utilize chemically inert PTFE filters when preparing samples for HPLC, as the compound's lipophilicity may cause it to bind nonspecifically to standard nylon or cellulose filters.

References

Synthesis and Characterization of Methyl 9H-fluorene-1-carboxylate: A Comprehensive Protocol

Scientific Context and Mechanistic Rationale

The fluorene scaffold is a privileged chemotype in both medicinal chemistry and materials science. In drug discovery, fluorene and fluorenone derivatives have recently gained traction as potent, noncovalent inhibitors of the Keap1-Nrf2 protein-protein interaction, a critical pathway in oxidative stress and inflammation [1]. In materials science, fluorene derivatives are fundamental building blocks for organic light-emitting diodes (OLEDs) and conductive polymers.

The synthesis of Methyl 9H-fluorene-1-carboxylate (CAS: 28314-01-4) from 9H-fluorene-1-carboxylic acid (CAS: 6276-03-5) is a critical functionalization step. Esterification protects the acidic moiety during subsequent cross-coupling reactions and modifies the molecule's lipophilicity.

Overcoming Steric Hindrance at the C1 Position

Standard Fischer esterification (using methanol and a catalytic amount of sulfuric acid) relies on an equilibrium process. The C1 position of the fluorene ring experiences significant peri-interactions with the C9 methylene protons, creating a sterically hindered environment that can stall the Fischer equilibrium, resulting in poor yields [1].

To bypass this thermodynamic limitation, this protocol utilizes a highly efficient two-step, one-pot activation strategy . By first converting the carboxylic acid to a highly reactive acid chloride using thionyl chloride ( SOCl2 ) and catalytic N,N-Dimethylformamide (DMF), the reaction is driven to completion. Subsequent methanolysis yields the target methyl ester quantitatively [1].

Fig 1: Two-step esterification pathway via an acid chloride intermediate.

Materials and Reagents

The following reagents are required for a standard 10 mmol scale synthesis. All solvents should be anhydrous to prevent the premature hydrolysis of the acid chloride intermediate.

| Reagent | CAS Number | MW ( g/mol ) | Amount | Equivalents | Role |

| 9H-fluorene-1-carboxylic acid | 6276-03-5 | 210.23 | 2.10 g | 1.0 | Starting Material |

| Thionyl Chloride ( SOCl2 ) | 7719-09-7 | 118.97 | 2.18 mL | 3.0 | Activating Agent |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2 drops | Catalytic | Chlorination Catalyst |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | 10.0 mL | Excess | Reactant / Solvent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20.0 mL | N/A | Reaction Solvent |

| Toluene (Anhydrous) | 108-88-3 | 92.14 | 15.0 mL | N/A | Co-evaporation Solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure the reaction is proceeding as intended.

Phase 1: Acid Chloride Formation

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas scrubber system (to neutralize evolved SO2 and HCl gases). Flush the system with inert gas (Nitrogen or Argon).

-

Reagent Addition: Suspend 9H-fluorene-1-carboxylic acid (2.10 g, 10.0 mmol) in anhydrous DCM (20 mL). Add thionyl chloride (2.18 mL, 30.0 mmol) dropwise at room temperature.

-

Catalysis: Add 2 drops of anhydrous DMF.

-

Causality Insight: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent in situ. This highly electrophilic species attacks the carboxylic acid, significantly accelerating the chlorination process compared to using SOCl2 alone.

-

-

Reaction: Heat the mixture to a gentle reflux (approx. 45 °C) for 2 hours.

-

Validation Check (Aliquot Quench): Since the acid chloride cannot be directly analyzed via standard TLC (it will hydrolyze on the silica gel), withdraw a 50 µL aliquot and quench it into 0.5 mL of methanol. Run a TLC (Hexanes/EtOAc 4:1) of the quenched sample against the starting material. The starting material spot ( Rf≈0.1 , tailing) should be completely replaced by a higher-running spot ( Rf≈0.6 ).

-

Concentration: Once complete, cool the flask to room temperature and concentrate the mixture in vacuo to remove DCM and excess SOCl2 .

-

Causality Insight: Add 15 mL of anhydrous toluene and concentrate again. Toluene forms an azeotrope-like mixture that helps completely strip residual SOCl2 . Removing excess SOCl2 is critical; otherwise, it will react exothermically with methanol in the next step, generating dimethyl sulfite and excessive HCl , which complicates purification.

-

Phase 2: Methanolysis and Workup

-

Methanol Addition: Cool the crude, dry acid chloride (a pale yellow/brownish solid) in an ice bath (0 °C). Slowly add anhydrous methanol (10 mL) dropwise under vigorous stirring.

-

Observation: An exothermic reaction will occur with the evolution of HCl gas.

-

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Quenching & Extraction: Concentrate the methanol in vacuo. Dissolve the resulting residue in ethyl acetate (30 mL). Wash the organic layer with saturated aqueous NaHCO3 (2 × 20 mL) to neutralize any residual HCl .

-

Validation Check: Test the pH of the aqueous wash. It must be mildly basic (pH ~8) to ensure all acids have been neutralized.

-

-

Drying & Purification: Wash the organic layer with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 4:1) to yield Methyl 9H-fluorene-1-carboxylate as a pale yellow to off-white solid [2].

Analytical Characterization & Quality Control

To verify the structural integrity and purity of the synthesized Methyl 9H-fluorene-1-carboxylate, compare your analytical results against the expected parameters outlined in Table 2 [2, 3].

| Analytical Technique | Parameter | Expected Observation | Self-Validation Significance |

| TLC | Rf Value | ~0.60 (Hexanes/EtOAc 4:1); strongly UV active. | Confirms complete consumption of the highly polar carboxylic acid ( Rf ~0.1). |

| FT-IR Spectroscopy | Functional Groups | Sharp peak at ~1715 cm⁻¹ (ester C=O). | Disappearance of the broad, sweeping -OH stretch (2500–3300 cm⁻¹) confirms esterification. |

| ¹H NMR (400 MHz, CDCl3 ) | Ester Methyl (- OCH3 ) | Sharp singlet at ~3.95 ppm (3H). | Direct quantitative proof of methyl ester formation. |

| ¹H NMR (400 MHz, CDCl3 ) | Fluorene Methylene (C9- CH2 ) | Sharp singlet at ~3.85 ppm (2H). | Confirms the fluorene core remains intact and was not oxidized to fluorenone. |

| LC-MS (ESI+) | Mass-to-Charge ( m/z ) | 225.1 [M+H]+ | Verifies the exact molecular weight of the target compound (MW: 224.26 g/mol ). |

References

-

Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, ACS Publications. (Details the synthesis of fluorene-1-carboxylic acid derivatives via acid chloride intermediates). URL:[Link]

Methyl 9H-fluorene-1-carboxylate: A Versatile Building Block for High-Performance Polymers

Introduction: The Allure of Fluorene in Polymer Chemistry

Fluorene, a polycyclic aromatic hydrocarbon, has emerged as a privileged scaffold in the design of advanced polymeric materials. Its rigid, planar, and electron-rich structure imparts exceptional thermal stability, high glass transition temperatures, and unique photophysical properties to polymers incorporating this moiety. These characteristics make fluorene-based polymers prime candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and high-performance engineering plastics.

Traditionally, fluorene has been functionalized at the C2, C7, and C9 positions to create monomers for polymerization. However, the exploration of asymmetrically substituted fluorenes, such as those functionalized at the C1 position, opens up new avenues for tailoring polymer architecture and properties. Methyl 9H-fluorene-1-carboxylate, with its reactive ester group, represents a key starting material for accessing a novel class of C1-substituted fluorene-based polymers. This guide provides a comprehensive overview of the synthesis of this versatile building block and its subsequent elaboration into a polymerizable hydroxy-acid monomer for the preparation of high-performance polyesters.

PART 1: Synthesis of the Core Building Block: Methyl 9H-fluorene-1-carboxylate

The synthesis of methyl 9H-fluorene-1-carboxylate is a multi-step process that begins with the construction of the fluorene ring system, followed by esterification. A robust method for creating the 1-substituted fluorene core is the Pschorr cyclization, an intramolecular radical-mediated aromatic substitution.

Step 1: Synthesis of 9H-Fluorene-1-carboxylic Acid via Pschorr Cyclization

The Pschorr cyclization provides a direct route to the fluorene-1-carboxylic acid scaffold from a readily available biphenyl precursor. The key transformation involves the diazotization of an amino group, followed by an intramolecular radical cyclization.

Causality Behind Experimental Choices: The Pschorr cyclization is a powerful tool for forming biaryl linkages and is particularly well-suited for creating the strained five-membered ring of the fluorene system. The use of a copper catalyst facilitates the decomposition of the diazonium salt and promotes the desired radical cyclization pathway.

Experimental Protocol: Synthesis of 9H-Fluorene-1-carboxylic Acid

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-biphenyl-2'-carboxylic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid at 0-5°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

-

-

Pschorr Cyclization:

-

In a separate flask, prepare a suspension of copper powder (catalytic amount) in water.

-

Slowly add the cold diazonium salt solution to the copper suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours, or until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 9H-fluorene-1-carboxylic acid as a solid.

-

dot

Caption: Synthetic scheme for 9H-fluorene-1-carboxylic acid.

Step 2: Esterification to Methyl 9H-fluorene-1-carboxylate

The conversion of the carboxylic acid to its corresponding methyl ester is readily achieved through Fischer esterification, a classic acid-catalyzed reaction with an excess of methanol.

Causality Behind Experimental Choices: Fischer esterification is a straightforward and high-yielding method for preparing methyl esters from carboxylic acids.[1][2] Using methanol as both the reagent and the solvent drives the equilibrium towards the product side, maximizing the yield. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.[3]

Experimental Protocol: Synthesis of Methyl 9H-fluorene-1-carboxylate

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 9H-fluorene-1-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the solution.

-

-

Reaction:

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford methyl 9H-fluorene-1-carboxylate.

-

dot

Caption: Synthesis of methyl 9H-fluorene-1-carboxylate.

PART 2: From Building Block to Polymerizable Monomer

To utilize methyl 9H-fluorene-1-carboxylate as a building block for polyesters, it must be converted into a difunctional monomer containing both a hydroxyl and a carboxylic acid group. This can be achieved through a two-step sequence: reduction of the methyl ester to a primary alcohol, followed by selective functionalization of the fluorene ring to introduce a carboxylic acid.

Step 3: Reduction to 1-(Hydroxymethyl)-9H-fluorene

The methyl ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent like lithium aluminum hydride (LiAlH₄).

Causality Behind Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures to control its reactivity.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)-9H-fluorene

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

-

Addition of Ester:

-

Dissolve methyl 9H-fluorene-1-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

-

Reaction and Quenching:

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

-

Work-up and Purification:

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-(hydroxymethyl)-9H-fluorene.

-

Step 4: Introduction of a Carboxylic Acid Group via Friedel-Crafts Acylation and Oxidation

To create a hydroxy-acid monomer, a second functional group needs to be introduced onto the fluorene ring. The C7 position is electronically activated and sterically accessible for electrophilic aromatic substitution. A Friedel-Crafts acylation followed by oxidation is a reliable method to install a carboxylic acid at this position.[4]

Causality Behind Experimental Choices: The Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings.[5] The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) generates a highly electrophilic acylium ion that readily attacks the electron-rich fluorene ring. Subsequent oxidation of the installed acetyl group provides the desired carboxylic acid functionality.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)-9H-fluoren-7-carboxylic Acid

-

Friedel-Crafts Acylation:

-

In a round-bottom flask, dissolve 1-(hydroxymethyl)-9H-fluorene (1 equivalent) in a suitable solvent such as dichloromethane or carbon disulfide.

-

Add aluminum chloride (2.5 equivalents) portion-wise at 0°C.

-

Slowly add acetyl chloride (1.2 equivalents) dropwise and allow the reaction to stir at room temperature for several hours.

-

-

Work-up of Acylation:

-

Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude acetylated product by column chromatography.

-

-

Oxidation to Carboxylic Acid:

-

Dissolve the purified 1-(hydroxymethyl)-7-acetyl-9H-fluorene in a suitable solvent like pyridine or a mixture of tert-butanol and water.

-

Add an oxidizing agent such as potassium permanganate or sodium hypochlorite (bleach) and heat the mixture.

-

After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

-

-

Purification:

-

Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent to yield pure 1-(hydroxymethyl)-9H-fluoren-7-carboxylic acid.

-

dot

Caption: Transformation of the building block into a polymerizable monomer.

PART 3: Polymerization and Material Properties

The synthesized hydroxy-acid monomer, 1-(hydroxymethyl)-9H-fluoren-7-carboxylic acid, is an ideal candidate for self-polycondensation to produce a polyester. This type of polymerization involves the repeated formation of ester linkages between the hydroxyl and carboxylic acid groups of the monomer units.

Protocol: Self-Polycondensation of 1-(Hydroxymethyl)-9H-fluoren-7-carboxylic Acid

Causality Behind Experimental Choices: High-temperature melt polycondensation is a common method for synthesizing polyesters. The reaction is typically carried out under an inert atmosphere to prevent oxidative side reactions and at reduced pressure in the later stages to facilitate the removal of the water byproduct, thereby driving the equilibrium towards high molecular weight polymer formation. A catalyst, such as an antimony or titanium compound, is often used to accelerate the esterification reaction.

-

Reaction Setup:

-

Place the 1-(hydroxymethyl)-9H-fluoren-7-carboxylic acid monomer and a catalytic amount of antimony(III) oxide or a titanium-based catalyst in a polymerization tube equipped with a mechanical stirrer and a nitrogen inlet/outlet.

-

Heat the apparatus gradually under a slow stream of nitrogen to melt the monomer and initiate the polymerization.

-

-

Polycondensation:

-

Increase the temperature in stages, for example, to 180-220°C for several hours, to facilitate the initial oligomerization.

-

Gradually apply a vacuum to the system while increasing the temperature further (e.g., to 240-260°C) to remove the water formed during the reaction and increase the molecular weight of the polymer.

-

-

Isolation and Characterization:

-

After several hours under high vacuum, cool the reaction to room temperature.

-

Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or N-methyl-2-pyrrolidone) and precipitate it into a non-solvent like methanol.

-

Collect the fibrous polymer by filtration and dry it in a vacuum oven.

-

Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.

-

dot

Caption: Self-polycondensation of the hydroxy-acid monomer.

Expected Properties and Applications

The resulting polyester is expected to exhibit several desirable properties characteristic of fluorene-containing polymers:

-

High Thermal Stability: The rigid fluorene backbone will likely lead to a high glass transition temperature (Tg) and excellent thermal stability, as indicated by TGA.

-

Good Solubility: The asymmetric substitution pattern may disrupt chain packing, leading to improved solubility in common organic solvents compared to more symmetric fluorene-based polymers.

-

Optical Properties: The fluorene moiety is known to impart fluorescence. The resulting polyester may exhibit blue fluorescence, making it a candidate for applications in organic electronics.

-

Mechanical Strength: Aromatic polyesters are known for their good mechanical properties, and the incorporation of the rigid fluorene unit is expected to contribute to a high modulus and good tensile strength.

These properties make such polymers potentially useful in applications requiring high thermal resistance, processability from solution, and specific optical characteristics, such as in advanced coatings, films, and electronic devices.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Starting Material | Product | Key Reagents | Expected Yield (%) |

| 1 | Pschorr Cyclization | 2-Amino-biphenyl-2'-carboxylic Acid | 9H-Fluorene-1-carboxylic Acid | NaNO₂, HCl, Cu | 60-70 |

| 2 | Fischer Esterification | 9H-Fluorene-1-carboxylic Acid | Methyl 9H-fluorene-1-carboxylate | CH₃OH, H₂SO₄ | 85-95 |

| 3 | Reduction | Methyl 9H-fluorene-1-carboxylate | 1-(Hydroxymethyl)-9H-fluorene | LiAlH₄ | 80-90 |

| 4 | Acylation & Oxidation | 1-(Hydroxymethyl)-9H-fluorene | 1-(Hydroxymethyl)-9H-fluoren-7-carboxylic Acid | AlCl₃, CH₃COCl; Oxidant | 50-60 (over 2 steps) |

| 5 | Polycondensation | 1-(Hydroxymethyl)-9H-fluoren-7-carboxylic Acid | Fluorene-based Polyester | Catalyst, Heat, Vacuum | >80 |

Table 2: Expected Properties of the Fluorene-Based Polyester

| Property | Expected Value/Characteristic |

| Glass Transition Temperature (Tg) | > 200 °C |

| 5% Weight Loss Temperature (TGA) | > 400 °C (in N₂) |

| Solubility | Soluble in NMP, DMAc, Chloroform |

| Photoluminescence | Blue emission |

| Molecular Weight (Mw) | 20,000 - 50,000 g/mol (by GPC) |

Conclusion

Methyl 9H-fluorene-1-carboxylate serves as a valuable and versatile starting point for the synthesis of novel, asymmetrically substituted fluorene-based polymers. Through a series of well-established organic transformations, this building block can be converted into a polymerizable hydroxy-acid monomer, which can then undergo self-polycondensation to yield a high-performance aromatic polyester. The protocols detailed in this guide provide a clear pathway for researchers in materials science and polymer chemistry to explore this exciting and promising class of materials. The unique properties imparted by the C1-substituted fluorene moiety are anticipated to open up new possibilities for the design of advanced materials for a variety of technological applications.

References

-

Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877 , 84, 1392-1395. [Link]

-

Pschorr, R. Neue Synthese des Phenanthrens und seiner Derivate. Ber. Dtsch. Chem. Ges.1896 , 29 (1), 496-501. [Link]

-

Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006 . [Link]

-

Buckle, D. R.; Morgan, N. J.; Alexander, R. G. Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation. J. Chem. Soc., Perkin Trans. 11979 , 3004-3006. [Link]

-

Olah, G. A. Friedel-Crafts and Related Reactions. John Wiley & Sons, 2004 . [Link]

-

Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252-3258. [Link]

- U.S. Patent 4,885,383, "Process for the preparation of carboxylic acid methyl esters," issued December 5, 1989.

-

MasterOrganicChemistry.com. "Fischer Esterification". [Link]

-

Titinchi, S. J. J.; Kamounah, F. S.; Abbo, H. S.; Hammerich, O. The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. ARKIVOC2008 , (xiii), 91-105. [Link]

Sources

- 1. Modification of fluorene and fluorenone core via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a functionalized and photodegradable fluorene-based polymer for aqueous SWNT dispersion - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Fluorene Derivatives

Strategic Rationale & Mechanistic Causality

Fluorene derivatives are privileged scaffolds in organic electronics (such as OLEDs and organic photovoltaics) and medicinal chemistry due to their rigid, planar, and highly electron-rich biphenyl core 1. The Suzuki-Miyaura cross-coupling reaction is the premier methodology for functionalizing these cores, offering unparalleled functional group tolerance and utilizing stable, low-toxicity boronic acids 2.

However, the unique steric bulk and electronic properties of fluorenes demand precise control over the catalytic cycle. The reaction proceeds through three fundamental steps, each requiring specific experimental conditions to ensure high yields:

-

Oxidative Addition : The rate-determining step where Pd(0) inserts into the fluorene-halide bond. Fluorene bromides are typically preferred as they offer an optimal balance between reactivity and bench stability compared to highly reactive iodides or unreactive chlorides 2.

-

Transmetalation : The critical phase where the base (e.g., K2CO3 or Na2CO3 ) activates the boronic acid into a nucleophilic boronate complex, facilitating the transfer of the aryl group to the Pd(II) center 1.

-

Reductive Elimination : The final step that forms the new C-C bond. The use of sterically demanding ligands (like t−Bu3P or dppf) accelerates this step by crowding the Pd coordination sphere, forcing the coupled fluorene product out and regenerating the active Pd(0) species [[3]]().

Catalyst Optimization and Quantitative Metrics

The choice of palladium precatalyst dictates the reaction pathway and kinetics. While traditional Pd(0) catalysts like Pd(PPh3)4 are effective for simple small molecules, they suffer from slow conversion rates in sterically hindered fluorene systems 4. Transitioning to Pd(II) precatalysts with bidentate or bulky electron-rich ligands significantly enhances the reaction rate and enables advanced techniques like Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) 5.

Table 1: Performance Metrics of Palladium Catalysts in Fluorene Suzuki Coupling

| Catalyst System | Oxidation State | Ligand Characteristics | Relative Conversion Rate | Primary Application Focus |

| Pd(PPh3)4 | Pd(0) | Monodentate, standard | Slow (~12-24 h) | Routine biaryl small molecules 4 |

| Pd(PPh3)2Cl2 | Pd(II) | Monodentate, stable | Moderate (~8-12 h) | General fluorene functionalization 4 |

| PdCl2(dppf) | Pd(II) | Bidentate, electron-acceptor | Fast (~2-6 h) | Sterically hindered substrates 4 |

| t−Bu3PPd(Ph)Br | Pd(II) | Bulky, highly electron-rich | Very Fast (< 2 h) | Chain-growth polycondensation [[6]]() |

Experimental Workflow

Fig 1. Self-validating workflow for Suzuki-Miyaura coupling of fluorene derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Small-Molecule Biaryl Fluorenes

This protocol is optimized for the coupling of 2-bromofluorene derivatives with arylboronic acids, utilizing a biphasic solvent system to maximize base solubility while keeping the organic fluorene core dissolved.

Step 1: Reagent Assembly Combine the fluorene bromide (1.0 equiv) and the arylboronic acid (1.2 equiv) in a Schlenk flask. Causality: A slight excess of boronic acid compensates for competitive protodeboronation side-reactions that occur in aqueous basic media.

Step 2: Solvent Addition & Degassing Add a mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Perform three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 30 minutes. Causality: Palladium(0) active species are highly susceptible to oxidation by dissolved O2 , which leads to the formation of inactive "Pd black" and promotes unwanted homocoupling of the boronic acid.

Step 3: Base and Catalyst Addition Under a positive pressure of Argon, add K2CO3 (2.0 equiv) and PdCl2(dppf) (0.05 equiv). Seal the flask and heat to 80 °C. Causality: K2CO3 is a mild base that efficiently forms the reactive boronate species without degrading sensitive functional groups. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination 4.

Step 4: Self-Validation & Quenching Validation Checkpoint: Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The successful cross-coupled product will exhibit intense blue or cyan fluorescence under 365 nm UV light, confirming the extended π -conjugation of the biaryl fluorene system. Once the starting material is consumed, cool to room temperature and quench with water. Extract with ethyl acetate, dry over MgSO4 , and purify via silica gel chromatography.

Protocol B: Chain-Growth Polycondensation (SCTP) of Polyfluorenes

Standard step-growth polymerization of fluorenes yields broad molecular weight distributions. This advanced protocol utilizes Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) to achieve living chain-growth, yielding well-defined polyfluorenes with narrow polydispersity [[6]]().

Step 1: Monomer & Initiator Setup In a glovebox, add the triolborate-type fluorene monomer (e.g., potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate), an iodobenzene initiator, Pd2(dba)3⋅CHCl3 , and t−Bu3P to a dried reaction vessel [[5]](). Causality: The bulky, electron-rich t−Bu3P ligand ensures the Pd catalyst remains tightly associated with the growing polymer chain end (intramolecular transfer) rather than diffusing into the solution, which is the absolute requirement for chain-growth mechanism 6.

Step 2: Controlled Polymerization Inject a degassed THF/ H2O mixed solvent. Maintain the reaction strictly at -10 °C to 25 °C. Causality: Reduced water content suppresses the potential precipitation of macroinitiators, while low temperatures prevent premature chain termination and ensure the living nature of the polymerization [[5]]().

Step 3: Self-Validation & Isolation Validation Checkpoint: Withdraw a 50 μL aliquot, quench in methanol, and analyze via Size Exclusion Chromatography (SEC). A narrow dispersity ( ĐM<1.3 ) and a linear correlation between conversion and molecular weight ( Mn ) confirm that the polymerization is proceeding via a controlled, living chain-growth mechanism 5. Precipitate the final polymer by pouring the mixture into vigorously stirring methanol.

References

-

Benchchem . "A Technical Guide to Novel Synthesis Methods for Fluorene Derivatives." 1

-

Polymer Chemistry (RSC Publishing) . "Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators." 5

-

Journal of the American Chemical Society (ACS) . "Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki−Miyaura Coupling Reaction from an Externally Added Initiator Unit."6

-

Macromolecules (ACS) . "Progress in the Synthesis of Poly(2,7-Fluorene-alt-1,4-Phenylene), PFP, via Suzuki Coupling." 4

-

Advances in Chemical Engineering and Science (SCIRP) . "Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling." 2

-

Organic Letters (ACS) . "An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides." 3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Methyl 9H-fluorene-1-carboxylate in the Synthesis of Pharmaceutical Intermediates

Executive Summary

Methyl 9H-fluorene-1-carboxylate (CAS 28314-01-4) is a highly versatile, functionalized polycyclic aromatic building block widely utilized in medicinal chemistry and drug discovery[1]. Characterized by its rigid fluorene backbone and a regioselectively positioned carboxylate ester, this compound serves as a critical intermediate in the synthesis of novel therapeutics, including potent apoptosis inducers for oncology and membrane-active antimicrobial agents[2]. This technical guide provides researchers with a comprehensive framework for utilizing Methyl 9H-fluorene-1-carboxylate, detailing the mechanistic rationale behind its reactivity, physicochemical profiling, and field-proven, self-validating experimental protocols.

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical properties of Methyl 9H-fluorene-1-carboxylate is essential for predicting its behavior during synthesis and purification. The compound features a unique structural dichotomy: a highly lipophilic, planar fluorene core and a polar, reactive methyl ester at the C1 position.

The C9 methylene bridge is a site of exceptional reactivity. Due to the aromatic stabilization of the resulting cyclopentadienyl anion (pKa ~22), the C9 protons are relatively acidic, making this position highly susceptible to controlled oxidation. This allows chemists to easily convert the fluorene core into a 9-oxo-fluorene (fluorenone) derivative, a transformation that drastically alters the electronic landscape of the molecule and is required for many biological targets.

Table 1: Physicochemical Properties of Methyl 9H-fluorene-1-carboxylate

| Property | Value | Rationale / Implication |

| CAS Number | 28314-01-4[1] | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C15H12O2[1] | Dictates mass spectrometric (MS) expected m/z values. |

| Molecular Weight | 224.26 g/mol [3] | Used for precise stoichiometric calculations. |

| Appearance | Colorless to pale yellow solid/liquid[1] | Visual indicator of purity; impurities often darken the compound. |

| Solubility Profile | Soluble in DCM, EtOAc, Acetone; Insoluble in Water[1] | Ideal for biphasic reaction systems and standard aqueous workups. |

Applications in Medicinal Chemistry

Methyl 9H-fluorene-1-carboxylate is predominantly utilized to synthesize 9-oxo-9H-fluorene-1-carboxamides . Extensive Structure-Activity Relationship (SAR) and 3D-QSAR studies have demonstrated that these derivatives act as potent apoptosis inducers[4]. By activating executioner caspases (such as Caspase-3), these compounds trigger programmed cell death in malignant cells, making them highly valuable in the development of targeted anticancer therapies[4].

Additionally, functionalized fluorene-1-carboxylates have been identified in natural product research. For instance, novel hydrazineylidene-benzo-fluorene-1-carboxylate derivatives isolated from fungal strains exhibit significant membrane-active antimicrobial properties against drug-resistant pathogens[2].

Synthetic workflow from Methyl 9H-fluorene-1-carboxylate to API intermediates.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies detail not just the how, but the why behind each operational choice.

Protocol A: Regioselective C9-Oxidation

Objective: Convert Methyl 9H-fluorene-1-carboxylate to Methyl 9-oxo-9H-fluorene-1-carboxylate. Causality: We utilize a catalytic Ruthenium(III) chloride / Sodium periodate ( RuCl3/NaIO4 ) system in a biphasic solvent. This "green" approach prevents the over-oxidation and ester cleavage commonly seen with harsh oxidants like KMnO4 . The biphasic nature ensures the organic product is sequestered from the aqueous oxidant, preventing degradation.

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 1.0 eq of Methyl 9H-fluorene-1-carboxylate in a 1:1 mixture of Ethyl Acetate (EtOAc) and Water (0.2 M concentration).

-

Catalyst Addition: Add 0.05 eq of RuCl3⋅xH2O . The solution will turn dark. Rationale: RuCl3 acts as the primary oxidant for the C9 methylene.

-

Oxidant Addition: Slowly add 2.5 eq of NaIO4 in portions over 15 minutes at 0°C. Rationale: NaIO4 regenerates the active Ru(VIII) species. Slow addition prevents thermal spikes.

-

Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (fluorescent under 254 nm) will convert to a lower Rf spot (bright yellow under visible light).

-

Workup (Self-Validation): Quench with saturated aqueous Na2S2O3 to destroy excess oxidant. Extract with EtOAc (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Analytical Validation: 1H NMR ( CDCl3 ) must show the complete disappearance of the characteristic C9 methylene singlet (~3.9 ppm).

Table 2: Optimization of C9-Oxidation Conditions

| Oxidant System | Solvent | Temp (°C) | Yield (%) | Observation |

| KMnO4 | Acetone/ H2O | 25 | 45 | Over-oxidation, ester cleavage observed. |

| CrO3 | Acetic Acid | 60 | 82 | Clean conversion, but generates toxic heavy metal waste. |

| RuCl3 (cat.) / NaIO4 | EtOAc/ H2O | 25 | 89 | Optimal: Mild, high yield, green chemistry approach. |

Protocol B: Saponification and Amide Coupling

Objective: Synthesize apoptosis-inducing N-aryl-9-oxo-9H-fluorene-1-carboxamides. Causality: Direct amidation of the methyl ester with anilines is sterically hindered and low-yielding. We employ a two-step sequence: base-catalyzed saponification to Fluorene-1-carboxylic acid (CAS 6276-03-5), followed by activation with HATU. HATU is chosen over standard carbodiimides (like EDC) because it forms a highly reactive HOAt ester, overcoming the steric bulk of the fluorenone core.

Step-by-Step Procedure:

-

Saponification: Dissolve Methyl 9-oxo-9H-fluorene-1-carboxylate in THF/MeOH/H2O (3:1:1). Add 3.0 eq of LiOH. Stir at 40°C for 2 hours.

-

Acidification: Cool to 0°C and acidify to pH 2 using 1M HCl. Filter the resulting yellow precipitate (9-oxo-9H-fluorene-1-carboxylic acid) and dry under high vacuum.

-

Activation: In a dry flask under Argon, dissolve the acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 15 minutes. Rationale: DIPEA deprotonates the acid, allowing HATU to form the active ester. The solution color deepens, indicating activation.

-

Coupling: Add the target substituted aniline (1.1 eq). Stir at room temperature for 12 hours.

-

Workup: Dilute with EtOAc and wash extensively with 5% LiCl (aq) (3x) to remove DMF. Wash with 1M HCl, saturated NaHCO3 , and brine.

-

Validation: Purify via flash chromatography. Confirm product identity via LC-MS (target [M+H]+ peak) and 1H NMR (appearance of the amide N-H proton >10.0 ppm).

Biological Mechanism of Action

Once synthesized, these 9-oxo-9H-fluorene-1-carboxamides act as potent biological modulators. Their primary mechanism in oncology involves the disruption of mitochondrial membrane potential, leading to a cascade of proteolytic activations[4].

Mechanism of action for fluorene-1-carboxamides inducing cancer cell apoptosis.

References

-

CymitQuimica. "CAS 28314-01-4: methyl 9H-fluorene-1-carboxylate". cymitquimica.com. 1

-

Hoffman Chemicals. "CAS 28314-01-4 | Methyl 9H-fluorene-1-carboxylate". hoffmanchemicals.com. 3

-

Sigma-Aldrich. "Fluorene-1-carboxylic acid 97 6276-03-5". sigmaaldrich.com.

-

ResearchGate. "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay". researchgate.net.4

-

PMC / NIH. "Molecular Characterization of a Fungus Producing Membrane Active Metabolite and Analysis of the Produced Secondary Metabolite". nih.gov. 2

Sources

Measuring the Efficiency of Light: A Guide to Fluorescence Quantum Yield of Fluorene Derivatives

Introduction: Why Quantum Yield Matters for Fluorene Derivatives

Fluorene and its derivatives represent a cornerstone class of organic molecules, prized for their rigid, planar structure and high thermal and chemical stability. These characteristics, combined with their typically strong blue fluorescence, have made them indispensable in a vast array of applications, from the emissive layers of Organic Light-Emitting Diodes (OLEDs) to sensitive fluorescent probes in biological imaging and chemical sensing. The performance in these applications is directly and critically linked to a fundamental photophysical parameter: the fluorescence quantum yield (Φf or QY) .

The quantum yield is the ultimate measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[1][2] A fluorene derivative with a high quantum yield (approaching 1.0 or 100%) is an efficient light emitter, converting most of the absorbed energy into fluorescence. This is paramount for bright OLED displays and highly sensitive bio-probes. Conversely, a low quantum yield indicates that non-radiative pathways, such as heat dissipation or intersystem crossing, dominate the de-excitation process. Understanding and accurately quantifying the QY is therefore not an academic exercise; it is an essential step in material characterization, device optimization, and the rational design of new, superior fluorene-based functional materials.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and experimental protocols for accurately measuring the fluorescence quantum yield of fluorene derivatives. We will delve into the two primary methodologies—the comparative (relative) and absolute methods—explaining the causality behind critical experimental choices and providing detailed, step-by-step protocols to ensure trustworthy and reproducible results.

Theoretical Framework: Understanding the Measurement

At its core, determining the fluorescence quantum yield involves quantifying the number of photons a sample emits relative to the number it absorbs. There are two established optical methods to achieve this: the comparative method and the absolute method.[3][4]

The Comparative (Relative) Method

The comparative method is the most widely used technique due to its accessibility, requiring only a standard UV-Vis spectrophotometer and a spectrofluorometer.[3] The principle is straightforward: the fluorescence intensity of an unknown sample is compared to that of a well-characterized fluorescent standard with a known quantum yield (Φf,ST).[5][6]

When both the standard and the unknown sample are prepared to have the same absorbance at the same excitation wavelength and are measured under identical conditions, they are assumed to absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields.

The governing equation for the relative quantum yield (Φf,X) is:

Φf,X = Φf,ST * (IX / IST) * (AST / AX) * (nX² / nST²)

Where:

-

Φf,ST is the quantum yield of the standard.

-

IX and IST are the integrated fluorescence intensities (areas under the emission curves) of the unknown sample and the standard, respectively.

-

AX and AST are the absorbances at the excitation wavelength for the sample and standard.

-

nX and nST are the refractive indices of the solvents used for the sample and standard solutions.

The inclusion of the absorbance ratio (AST / AX) corrects for any minor differences in absorbed photons, while the refractive index term (n²) accounts for the solvent's effect on the cone of emitted light collected by the instrument's optics.[7]

The Absolute Method

The absolute method provides a direct measurement of the quantum yield without the need for a reference standard.[8][9] This technique employs an integrating sphere, a hollow spherical cavity with a highly reflective, diffuse inner coating (e.g., Spectralon® or Barium Sulfate).[2][10]

The sample is placed inside the sphere and excited by an external light source. The sphere collects nearly all photons, both those scattered from the excitation source and those emitted as fluorescence from the sample.[11] By measuring the intensity of the excitation light with and without the sample in the sphere, one can determine the number of photons absorbed. A subsequent measurement of the sample's emission spectrum within the sphere quantifies the number of photons emitted. The ratio of these values gives the absolute quantum yield.[9] This method is considered more accurate as it eliminates uncertainties associated with the standard's QY value but requires specialized and carefully calibrated equipment.[3][12]

Pre-Experimental Considerations: Setting the Stage for Success

The accuracy of any QY measurement is predicated on meticulous preparation and careful selection of materials and parameters. Overlooking these steps is a common source of significant error.

Purity of Solvents and Analytes

It is imperative to use solvents of the highest purity available (e.g., spectroscopic or HPLC grade).[3] Fluorescent impurities in solvents can contribute to the emission signal, leading to an overestimation of the quantum yield. Always run a blank fluorescence spectrum of the pure solvent to check for background emission before preparing solutions. The fluorene derivative itself should be purified to the highest degree possible to eliminate emissive impurities that could distort the results.

Selection of a Reference Standard (for Comparative Method)

The choice of the reference standard is the most critical decision in the comparative method. An inappropriate standard will invariably lead to an inaccurate QY value. The ideal standard should possess the following characteristics:

-

Spectral Overlap: The absorption and emission spectra of the standard should be in a similar range to the fluorene derivative being tested.[5] This minimizes wavelength-dependent biases in the instrument's detector and grating efficiency.

-

High and Stable QY: The standard should have a high, well-documented, and photochemically stable quantum yield that is not sensitive to environmental conditions.[13]

-

Solubility: The standard and the sample should be soluble in the same solvent to eliminate the need for the refractive index correction, thereby reducing a potential source of error. If different solvents must be used, their refractive indices must be known and applied in the calculation.

-

Chemical Inertness: The standard should not chemically interact with the solvent or the sample.

Table 1: Common Quantum Yield Standards for Fluorene Derivatives

| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) |

| Quinine Sulfate Dihydrate | 0.1 M H₂SO₄ | 350 | 450 | 0.54-0.60 |

| Anthracene | Cyclohexane | 340-360 | 380-450 | ~0.27 |

| 9,10-Diphenylanthracene | Cyclohexane | 370-390 | 410-430 | ~0.95 |

| Coumarin 153 | Ethanol | 420-440 | 530-540 | ~0.53 |

Note: The QY of Quinine Sulfate can vary slightly depending on the specific literature source and measurement conditions. It is crucial to cite the source for the standard's QY value used in your calculations.

The Critical Role of Concentration: Avoiding Inner Filter Effects

One of the most pervasive errors in QY measurements stems from using solutions that are too concentrated. This leads to a phenomenon known as the inner filter effect (IFE) , which causes a non-linear relationship between fluorescence intensity and concentration.[14][15]

-

Primary IFE: The sample absorbs such a high fraction of the excitation light at the front of the cuvette that insufficient light reaches the center, where the emission is measured. This artificially lowers the observed fluorescence intensity.[14]

-

Secondary IFE: Emitted fluorescence photons are re-absorbed by other sample molecules before they can exit the cuvette and reach the detector. This is particularly problematic for compounds with a small Stokes shift (small separation between absorption and emission maxima).[14]

To mitigate inner filter effects, it is a strict requirement to work with optically dilute solutions. The standard protocol is to ensure the absorbance of the solution at the excitation wavelength is below 0.1 (and preferably below 0.05) in a standard 1 cm path length cuvette.[7]

Experimental Protocols

The following protocols provide step-by-step methodologies for both the comparative and absolute QY measurements.

Protocol 1: Comparative Quantum Yield Measurement

This protocol involves preparing a series of dilutions for both the standard and the unknown sample to ensure linearity and validate the measurements.

Workflow Diagram: Comparative QY Measurement

Caption: Workflow for the comparative fluorescence quantum yield measurement.

Step-by-Step Methodology:

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and spectrofluorometer and allow them to warm up for at least 30 minutes for lamp stability.

-

Ensure the spectrofluorometer is set to operate in corrected emission mode. This corrects for the wavelength-dependent response of the detector and gratings.

-

Select an appropriate excitation wavelength (λex). This is typically at or near the absorption maximum of the fluorene derivative, but it must be a wavelength where both the sample and the standard have non-zero absorbance.

-

-

Solution Preparation:

-

Prepare stock solutions of the fluorene derivative (unknown) and the chosen reference standard in the same spectroscopic grade solvent.

-

From these stocks, prepare a series of at least five dilutions for both the unknown and the standard. The concentrations should be chosen such that the absorbance values at λex range from approximately 0.01 to 0.1.

-

-

Absorbance Measurement:

-

Using a 1 cm path length quartz cuvette, measure the absorbance spectrum for each solution, including a solvent blank.

-

Record the precise absorbance value at the chosen excitation wavelength (λex) for each of the ten solutions. Confirm that all values are below 0.1.

-

-

Fluorescence Measurement:

-

Crucially, use the exact same instrument settings (e.g., excitation and emission slit widths, scan speed, detector voltage) for all measurements of both the standard and the unknown.

-

Transfer the first standard solution to a 1 cm quartz fluorescence cuvette.

-

Place the cuvette in the spectrofluorometer and record the emission spectrum. The scan range should cover the entire emission profile of the compound.

-

Repeat this process for all standard and unknown solutions.

-

Measure the emission spectrum of the pure solvent blank using the same settings.

-

-

Data Analysis:

-

Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample spectrum to correct for Raman scattering and any solvent fluorescence.

-

Calculate the integrated fluorescence intensity (I) for each corrected spectrum. This is the area under the emission curve.

-

For both the standard and the unknown, create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance at λex (x-axis).

-

Perform a linear regression for both datasets. The plots should be linear with an intercept close to zero. A non-linear plot indicates the presence of inner filter effects or other concentration-dependent phenomena.

-

Determine the slope (Gradient, Grad) of each line.

-

Calculate the quantum yield of the unknown sample (Φf,X) using the slope-based version of the QY equation, which is more robust:

Φf,X = Φf,ST * (GradX / GradST) * (nX² / nST²)

-

Protocol 2: Absolute Quantum Yield Measurement

This protocol requires a spectrofluorometer equipped with a calibrated integrating sphere.

Workflow Diagram: Absolute QY Measurement

Caption: Workflow for the absolute fluorescence quantum yield measurement.

Step-by-Step Methodology:

-

Instrument and Sample Preparation:

-

Install and calibrate the integrating sphere according to the manufacturer's instructions.

-

Prepare a single, optically dilute solution (Absorbance < 0.1 at λex) of the fluorene derivative in a spectroscopic grade solvent. Also prepare a blank cuvette containing only the pure solvent.

-

-

Measurement of Incident Excitation (Blank Scan):

-

Place the cuvette containing the pure solvent into the sample holder within the integrating sphere.

-